2-Thiazolamine, 4,5-dihydro-N-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with an amine group and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenyl isothiocyanate with an appropriate amine under reflux conditions. The reaction is usually carried out in a solvent such as toluene or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- N-(4-bromophenyl)-4,5-dihydro-1,3-thiazol-2-amine
- N-(4-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
Uniqueness
N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific substituent (4-methylphenyl) which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
CAS No. |
102942-89-2 |
---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H12N2S/c1-8-2-4-9(5-3-8)12-10-11-6-7-13-10/h2-5H,6-7H2,1H3,(H,11,12) |
InChI Key |
ZIBKTRFJHTUEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.